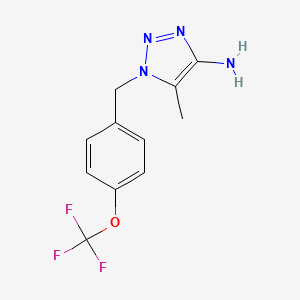

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine

Description

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a triazole derivative characterized by a trifluoromethoxy-substituted benzyl group at the N1 position and a methyl group at the C5 position. The trifluoromethoxy group imparts strong electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name |

5-methyl-1-[[4-(trifluoromethoxy)phenyl]methyl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)19-11(12,13)14/h2-5H,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHWTPSWFJLXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-(trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine in cancer therapy. The compound exhibits inhibitory effects on specific cancer cell lines by targeting mitotic processes essential for tumor growth. For instance, it has been shown to interfere with the function of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, leading to multipolar spindle formation and subsequent cell death .

Antimicrobial Properties

The triazole ring structure is known for its antimicrobial properties. Compounds similar to 1-(4-(trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine have been evaluated for their efficacy against various bacterial and fungal strains. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Neuropharmacology

There is emerging evidence suggesting that triazole derivatives may act as modulators of neurotransmitter systems. The compound's structural features could allow it to interact with trace amine-associated receptors (TAARs), which are implicated in neurological disorders such as schizophrenia . Preliminary studies indicate that compounds with similar frameworks exhibit notable effects in behavioral models related to hyperactivity and anxiety.

Synthesis and Derivatives

The synthesis of 1-(4-(trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves the reaction of appropriate benzyl and triazole precursors under controlled conditions. Variations in synthetic pathways can lead to derivatives with altered pharmacological profiles. For example:

| Compound | Synthesis Method | Notable Activity |

|---|---|---|

| Triazole Derivative A | Click Chemistry | Anticancer |

| Triazole Derivative B | N-Acylation | Antimicrobial |

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with 1-(4-(trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine led to a significant reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the trifluoromethoxy group significantly enhanced antimicrobial activity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl group's substituents significantly impact physicochemical and biological properties:

Analysis :

- The trifluoromethoxy group in the target compound offers a balance between metabolic stability and moderate lipophilicity compared to methoxy (electron-donating) or nitro (strongly electron-withdrawing) substituents .

- Fluorinated derivatives (e.g., 4-fluoro in ) are associated with improved bioavailability due to fluorine's electronegativity and small atomic radius .

Heterocyclic Modifications

The inclusion of additional heterocycles (e.g., thiazole, pyrimidine) modulates biological activity and structural rigidity:

Analysis :

- Benzothiazole-containing triazoles () exhibit notable antiproliferative activity, suggesting that the target compound could be optimized for similar applications by introducing heterocyclic motifs .

- Pyrimidine-triazole hybrids () demonstrate enhanced crystal packing via hydrogen bonding, a feature that could improve the target compound's crystallinity for formulation .

Analysis :

Analysis :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC, ) is a robust method for triazole synthesis but may require optimization for trifluoromethoxy-containing substrates .

Biological Activity

1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine (CAS No: 1511177-48-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and agriculture. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of triazole derivatives, including 1-(4-(trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine, is often linked to their ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes and affecting cellular processes.

Inhibition of Complex I

Recent studies have indicated that compounds containing a triazole moiety can inhibit mitochondrial complex I, leading to apoptosis in cancer cells. This mechanism has been observed in related compounds where structural modifications significantly impact their cytotoxicity . The presence of the trifluoromethoxy group may enhance this inhibitory effect by improving binding affinity to target sites.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays using various cancer cell lines have shown that compounds similar to 1-(4-(trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine can induce cell death through the activation of apoptotic pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In a comparative study of triazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that while some derivatives showed no significant activity at high concentrations, others demonstrated promising antibacterial effects .

Case Study 1: Anticancer Efficacy

A study involving the modification of triazole derivatives highlighted the correlation between structural variations and anticancer potency. The introduction of trifluoromethoxy groups was shown to enhance the cytotoxic effects against leukemia cells by promoting mitochondrial dysfunction .

Case Study 2: Agricultural Applications

Another research focused on herbicidal activities revealed that structurally similar triazoles exhibited effective post-emergence herbicidal activity against various weed species. The efficacy was attributed to their ability to inhibit phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis .

Data Table: Biological Activities of Related Triazole Compounds

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethoxy)benzyl)-5-methyl-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or by reacting hydrazine derivatives with nitriles. Key parameters to optimize include:

- Catalyst selection : Copper(I) iodide or ruthenium complexes enhance regioselectivity for 1,2,3-triazoles.

- Temperature : Microwave-assisted synthesis (e.g., 100–120°C) can reduce reaction time and improve yields by 15–20% compared to conventional heating .

- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and improve solubility of trifluoromethoxy-containing precursors .

Q. How can the structure of this compound be unambiguously characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substitution patterns. The trifluoromethoxy group () shows distinct -NMR peaks at ~-55 to -60 ppm .

- X-ray crystallography : Single-crystal analysis resolves intramolecular interactions, such as C–H···N hydrogen bonds stabilizing the triazole core. For example, S(6) ring motifs are common in similar triazole derivatives .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error for precise mass validation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311G(d,p) level effectively models:

- Electrostatic potential (ESP) surfaces : Identify nucleophilic/electrophilic regions (e.g., amine group at -0.45 e⁻ charge) .

- Thermodynamic properties : Calculate Gibbs free energy () and enthalpy () to predict stability under varying temperatures (25–150°C) .

- HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential redox activity, useful for designing electrochemical sensors .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Substituent variation : Compare trifluoromethoxy (-OCF) with methoxy (-OCH) or halogenated analogs to assess antimicrobial or antitumor potency .

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) to quantify efficacy .

- Target engagement : Molecular docking against enzymes like ketol-acid reductoisomerase (KARI) identifies binding affinities. A docking score ≤-8.5 kcal/mol indicates strong inhibition .

Q. How should contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:

- Solubility profiling : Use shake-flask methods at pH 7.4 to measure aqueous solubility (e.g., 18.1 µg/mL for similar triazoles). Add co-solvents (5% DMSO) to improve dissolution .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed triazole rings) indicate pH-sensitive instability .

Experimental Design and Data Analysis

Q. What experimental controls are critical when assessing the compound’s antimicrobial activity?

Methodological Answer:

Q. How can crystallographic data be leveraged to rationalize hydrogen-bonding interactions in solid-state structures?

Methodological Answer:

- Hydrogen-bond metrics : Analyze bond lengths (e.g., N–H···N = 2.1–2.3 Å) and angles (~150–170°) using software like Mercury.

- Supramolecular motifs : Identify R_2$$^2(8) rings or zigzag chains along the c-axis, which stabilize crystal packing .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.